1,2-O-Dioctadecyl-sn-glycerol-d5
Description
Significance of Deuterated Lipids as Research Probes
Among the various stable isotopes used, deuterium-labeled lipids hold a special significance as research probes. acs.org Deuterium (B1214612), being a stable isotope of hydrogen, can be incorporated into lipid molecules by replacing one or more hydrogen atoms. clearsynth.com This substitution results in a molecule that is chemically similar to its non-deuterated counterpart but has a greater mass. clearsynth.com This mass difference is the key to their utility, as it allows them to be distinguished and quantified using techniques like mass spectrometry. synmr.in
The use of deuterated lipids offers several advantages in research:
Tracing Metabolic Pathways: By introducing a deuterated lipid into a biological system, scientists can track its journey through various metabolic pathways, providing a dynamic view of lipid processing. synmr.inclearsynth.com
Structural Analysis: Deuterium labeling is a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for studying the structure and dynamics of lipid bilayers, which are the fundamental components of cell membranes. acs.orgacs.org
Enhanced Drug Development: In pharmaceutical research, deuterium labeling can improve a drug's metabolic profile, potentially leading to more effective and safer medications. clearsynth.comclearsynth.com
Overview of 1,2-O-Dioctadecyl-sn-glycerol-d5 in Contemporary Academic Research
This compound is a deuterated synthetic lipid that has gained attention in modern biomedical research. It is a derivative of 1,2-O-Dioctadecyl-sn-glycerol, a dialkyl glycerol (B35011) that mimics the structure of diacylglycerol (DAG), an important signaling molecule in cells. caymanchem.com The "-d5" designation indicates that five hydrogen atoms in the glycerol backbone have been replaced with deuterium atoms.
This specific deuterated lipid serves as a valuable internal standard in mass spectrometry-based lipidomics. Its chemical similarity to endogenous diacylglycerols and other lipids allows for accurate quantification of these molecules in complex biological samples. The known concentration of the added deuterated standard provides a reference point against which the amounts of native lipids can be precisely measured.
Fundamental Isotopic Features for Research Applications
The utility of this compound in research is rooted in its fundamental isotopic features. The five deuterium atoms increase its molecular weight by approximately five atomic mass units compared to the non-labeled version. This mass shift is easily detectable by a mass spectrometer, allowing it to be clearly distinguished from the naturally occurring lipids in a sample.
The stability of the carbon-deuterium bond is another crucial feature. Unlike some other labeling methods, the deuterium atoms in this compound are not readily exchanged with hydrogen atoms in the surrounding environment, ensuring the integrity of the label throughout the experimental process. nih.gov This stability is essential for reliable and reproducible quantification in lipidomics studies.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₉H₇₅D₅O₃ nih.govscbt.com |
| Molecular Weight | 602.1 g/mol (approx.) |
| Appearance | Crystalline solid caymanchem.com |
| Stereochemistry | sn-glycerol |
| Isotopic Purity | Typically ≥98% |
Properties
Molecular Formula |
C₃₉H₇₅D₅O₃ |
|---|---|
Molecular Weight |
602.08 |
Synonyms |
(S)-2,3-Bis(octadecyloxy)-1-propanol-d5; 1,2-Di-O-octadecyl-sn-glycerol-d5; sn-1,2-dioctadecylglycerol-d5 |
Origin of Product |
United States |
Methodological Advancements in Synthesis and Isotopic Labeling of 1,2 O Dioctadecyl Sn Glycerol D5
Biosynthetic Strategies for Deuteration of Glycerol (B35011) Backbones
Biosynthetic methods offer a powerful route to producing isotopically labeled lipids by harnessing the natural metabolic pathways of microorganisms. By supplying deuterated precursors in the growth media, researchers can achieve significant incorporation of deuterium (B1214612) into the lipidome.
Microbial Systems for Isotopic Enrichment (e.g., Escherichia coli, yeast)
Escherichia coli and various yeast species, such as Saccharomyces cerevisiae and Pichia pastoris, are workhorses for the biosynthetic production of deuterated lipids. nih.govplos.org These organisms can be cultured in media where key components, like the carbon source or water, are replaced with their deuterated counterparts. For instance, growing E. coli in a minimal medium containing deuterated glycerol as the sole carbon source leads to the incorporation of deuterium into the glycerol backbone of phospholipids (B1166683). nih.govnih.gov
A genetically modified strain of E. coli has been successfully used for the selective deuteration of phosphatidylcholine. nih.gov Similarly, the yeast Pichia pastoris has been employed in a "Lipidome Isotope Labeling of Yeast" (LILY) strategy to produce ¹³C labeled lipid standards for mass spectrometry, a technique that can be adapted for deuterium labeling. researchgate.net The choice of microbial system can be influenced by the desired lipid profile, as different organisms produce distinct lipid compositions. For example, E. coli lipid extracts are typically composed of phosphatidylethanolamine, phosphatidylglycerol, and cardiolipin. nih.gov
The growth of microorganisms in highly deuterated environments can be challenging, as high concentrations of deuterium can negatively impact cell growth and biomass production. nih.gov To overcome this, adaptive laboratory evolution has been used to develop E. coli strains with improved fitness in deuterium-based media, thereby enhancing the efficiency of perdeuterated protein and lipid production. nih.gov
Controlled Deuteration Levels and Regiospecificity
Regiospecificity can be achieved by providing specifically labeled precursors. Supplying deuterated glycerol to the growth medium of a genetically modified E. coli strain results in the specific deuteration of the glycerol backbone of phosphatidylcholine, with a mass increase corresponding to the five deuterium atoms on the glycerol moiety. nih.gov This demonstrates the ability to target specific parts of the lipid molecule for isotopic labeling. However, biosynthesis can also lead to a broad distribution of isotopologues, especially when random deuterium incorporation occurs from D₂O. nih.govosti.gov
The table below summarizes the outcomes of different biosynthetic labeling strategies in E. coli.
| Growth Condition | Labeled Precursor | Target Moiety | Observed Outcome |
| Minimal Medium | Deuterated Glycerol | Glycerol Backbone | Specific deuteration of the glycerol backbone with a +5 amu shift. nih.gov |
| Variable D₂O % | H₂O/D₂O | Entire Lipid | Tunable, but broad distribution of deuteration across the lipid. nih.gov |
| Deuterated Choline (B1196258) | Deuterated Choline | Head Group | Specific deuteration of the choline head group. nih.gov |
Chemo-Enzymatic and Chemical Synthesis Approaches for Deuterated Diacylglycerol Analogues
While biosynthetic methods are powerful, chemo-enzymatic and purely chemical syntheses provide greater control and flexibility for creating precisely defined lipid structures, including deuterated diacylglycerol (DAG) analogs like 1,2-O-Dioctadecyl-sn-glycerol-d5.
Enzymes are increasingly used as synthetic tools due to their high specificity, which can overcome challenges in conventional organic chemistry. nih.gov For instance, lipases can be used for the regioselective acylation or hydrolysis of glycerol and its derivatives, allowing for the specific modification of primary versus secondary hydroxyl groups. europa.eumdpi.comnih.gov This is particularly advantageous for synthesizing mixed-acyl phospholipids or specifically modified DAGs. nih.gov A chemo-enzymatic approach can combine the efficiency of chemical synthesis with the specificity of biocatalysis to produce highly pure, chain-deuterated phospholipids. nih.gov
Chemical synthesis offers the most direct route to novel lipid structures. For the synthesis of 1,2-O-Dioctadecyl-sn-glycerol, the starting material would typically be a chiral glycerol derivative to ensure the correct stereochemistry. The deuterated glycerol backbone can be introduced using a deuterated starting material or through specific deuteration reactions. The octadecyl ether linkages are then formed, for example, through Williamson ether synthesis. Recent advances in catalysis have provided new methods for regioselective deuteration of alcohols using earth-abundant metal pincer complexes, which could potentially be applied to the glycerol backbone. rsc.org
Characterization of Deuterated Lipid Products for Research Purity
Ensuring the chemical and isotopic purity of synthesized deuterated lipids is critical for their use in research. A combination of analytical techniques is typically employed for comprehensive characterization.
Mass Spectrometry (MS) is a primary tool for confirming the molecular weight and isotopic distribution of the synthesized lipid. mdpi.com High-resolution mass spectrometry can precisely determine the mass of the lipid and the extent of deuterium incorporation. researchgate.net Tandem MS (MS/MS) can be used to fragment the lipid molecule and confirm the location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. ¹H NMR can be used to confirm the absence of protons at deuterated positions, while ²H NMR can directly detect the deuterium nuclei. mdpi.com ³¹P NMR is useful for characterizing phospholipids.
Gas Chromatography (GC) coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) is often used to determine the fatty acid or alkyl chain composition and purity. nih.govnih.gov For ether lipids like 1,2-O-Dioctadecyl-sn-glycerol, cleavage of the ether bonds followed by GC analysis of the resulting derivatives can confirm the chain length and purity.
The following table outlines the primary analytical techniques used to assess the purity of deuterated lipids.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight, isotopic enrichment, and label distribution. researchgate.netmdpi.com |
| Nuclear Magnetic Resonance (NMR) | Molecular structure, confirmation of deuteration sites. mdpi.com |
| Gas Chromatography (GC) | Fatty acid/alkyl chain composition and purity. nih.govnih.gov |
| Thin-Layer Chromatography (TLC) | Assessment of overall purity and detection of impurities. |
By employing these advanced synthesis and characterization methodologies, researchers can obtain high-purity, specifically deuterated lipid standards like this compound, which are indispensable for quantitative lipidomics and detailed biophysical studies of membranes.
Quantitative Methodologies Employing 1,2 O Dioctadecyl Sn Glycerol D5 in Lipidomics and Metabolomics
Stable Isotope Dilution Mass Spectrometry (SID-MS) for Lipid Quantification
Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered the gold standard for quantitative analysis in mass spectrometry. imreblank.ch The technique relies on the addition of a known quantity of a stable isotope-labeled version of an analyte to a sample. nih.gov Because the labeled standard is chemically and physically almost identical to the endogenous analyte, it can account for variations at every stage of the analytical process, from extraction to detection. nih.govlgcstandards.com
In the context of SID-MS, 1,2-O-Dioctadecyl-sn-glycerol-d5 functions as an ideal internal standard for the quantification of 1,2-O-Dioctadecyl-sn-glycerol and other structurally similar ether lipids. nih.govlgcstandards.com Its utility is based on several key properties:
Chemical and Physical Mimicry : As a stable isotope-labeled analog, this compound shares nearly identical physicochemical properties with the native analyte. nih.gov This ensures that it behaves in the same manner during sample preparation, extraction, chromatography, and ionization. nih.govlgcstandards.com This co-elution and co-ionization behavior allows it to effectively correct for analyte loss and variability.
Mass Differentiation : The five deuterium (B1214612) atoms in this compound give it a mass that is 5 Daltons (Da) higher than its unlabeled counterpart. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to distinguish between the internal standard and the endogenous analyte, while being small enough not to significantly alter its chemical behavior. imreblank.ch
Correction for Analytical Variability : The primary role of the deuterated internal standard is to provide a reliable reference point. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added this compound, researchers can accurately calculate the concentration of the analyte, compensating for issues like extraction inefficiency and instrument response fluctuations. imreblank.chnih.gov
The addition of the internal standard is typically performed at the very beginning of the sample preparation process to account for variability in all subsequent steps. nih.govnih.gov
For absolute quantification, a calibration curve is essential. This is constructed by preparing a series of standards containing a fixed amount of the internal standard (this compound) and varying, known concentrations of the non-labeled analyte (1,2-O-Dioctadecyl-sn-glycerol). imreblank.ch
The process involves:
Analysis of Standards : Each standard solution is analyzed by mass spectrometry.
Ratio Calculation : For each point on the curve, the ratio of the mass spectrometer's response (e.g., peak area) for the analyte to the response for the internal standard is calculated.
Plotting the Curve : The response ratio is plotted against the concentration ratio (analyte concentration / internal standard concentration).
A key consideration for precision is the mass difference between the analyte and the standard. A difference of at least 3 mass units, as is the case with the d5-labeled standard, generally results in a linear calibration curve. imreblank.ch The linearity of this curve, often assessed by the coefficient of determination (R²), is a direct measure of the analytical method's precision over a specific concentration range. nih.gov High linearity (R² > 0.99) indicates a highly precise and reliable quantitative assay. nih.gov
Table 1: Illustrative Example of Data for a Calibration Curve
This table demonstrates hypothetical data used to generate a calibration curve for quantifying an analyte using a deuterated internal standard like this compound.
| Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 1 | 50 | 10,500 | 515,000 | 0.020 |
| 5 | 50 | 52,000 | 520,000 | 0.100 |
| 10 | 50 | 103,000 | 510,000 | 0.202 |
| 50 | 50 | 515,000 | 518,000 | 0.994 |
| 100 | 50 | 1,020,000 | 512,000 | 1.992 |
| 250 | 50 | 2,550,000 | 514,000 | 4.961 |
Advanced Mass Spectrometry Platforms and Techniques
The quantification of lipids using this compound is facilitated by several advanced mass spectrometry platforms, each with specific advantages.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique in lipidomics. nih.govyoutube.com It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In this setup, this compound is used as an internal standard in methods analyzing complex lipid extracts. nih.gov
Reversed-phase liquid chromatography (RPLC) is commonly employed, separating lipids based on their hydrophobicity. acs.org The deuterated internal standard co-elutes with the endogenous analyte. The mass spectrometer then detects both compounds simultaneously. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity, where the instrument isolates the precursor ions of both the analyte and the standard and fragments them, monitoring for specific product ions to ensure accurate identification and quantification. nih.gov
Table 2: Typical LC-MS Parameters for Deuterated Lipid Analysis
This table outlines common starting parameters for an LC-MS method designed for lipid analysis using a deuterated standard.
| Parameter | Setting | Purpose |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separates lipids based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate | Aqueous component for gradient elution. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% Formic Acid | Organic component for eluting hydrophobic lipids. |
| Flow Rate | 0.3 mL/min | Standard flow for analytical columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes diacylglycerol-type lipids. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) | Provides high specificity and sensitivity for targeted quantification. youtube.com |
While less common for intact diacylglycerols due to their low volatility, gas chromatography-mass spectrometry (GC-MS) can be employed for analyzing the constituent parts of lipids like 1,2-O-Dioctadecyl-sn-glycerol. This typically requires chemical derivatization to increase the volatility and thermal stability of the analytes. nih.gov
For instance, the ether-linked octadecyl chains could be cleaved and analyzed, or the entire molecule could be derivatized. A common strategy for analyzing fatty acids by GC-MS is to convert them into fatty acid methyl esters (FAMEs). nih.gov In a similar vein, specific derivatization protocols would be required to make 1,2-O-Dioctadecyl-sn-glycerol amenable to GC-MS analysis. Pyrolysis-GC/MS is another advanced technique that breaks down large molecules at high temperatures before analysis and can be used for quantifying polymers and other complex molecules. acs.org The deuterated standard would undergo the same derivatization reactions as the analyte, enabling it to correct for inconsistencies in the reaction efficiency and during GC-MS analysis.
A significant challenge in quantitative mass spectrometry, particularly with electrospray ionization (ESI), is the phenomenon of ion suppression or enhancement, collectively known as matrix effects. nih.gov These effects occur when co-eluting compounds from the biological matrix (e.g., salts, other lipids) interfere with the ionization of the target analyte, leading to an inaccurate measurement of its concentration.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to combat matrix effects. nih.govlgcstandards.com Because the deuterated standard has virtually identical physicochemical properties and chromatographic retention time to the endogenous analyte, it experiences the same degree of ion suppression or enhancement. nih.gov Consequently, while the absolute signal intensity of both the analyte and the internal standard may be suppressed, the ratio of their signals remains constant and accurate. This preservation of the signal ratio ensures that the calculated concentration of the analyte is reliable, even in complex and "dirty" biological samples. lgcstandards.com
Applications of 1,2 O Dioctadecyl Sn Glycerol D5 in Metabolic Pathway Elucidation and Tracer Studies
Tracing Lipid Biosynthesis and Catabolism with Stable Isotope-Labeled Analogues
Stable isotope-labeled analogues of lipid precursors are instrumental in dissecting the intricate pathways of lipid synthesis (biosynthesis) and breakdown (catabolism). nih.govnih.gov By introducing a labeled compound like 1,2-O-Dioctadecyl-sn-glycerol-d5, scientists can follow the metabolic fate of the glycerol (B35011) backbone as it is incorporated into various downstream lipid species.
For instance, in studies of triglyceride synthesis, researchers can administer the labeled diacylglycerol analogue and then analyze the resulting triglyceride pool. The presence of the deuterium (B1214612) label in newly synthesized triglycerides provides direct evidence of the metabolic flux through this pathway. This approach has been pivotal in differentiating the functions of key enzymes involved in triglyceride synthesis, such as diacylglycerol acyltransferase (DGAT) isoforms DGAT1 and DGAT2. nih.gov
A study investigating hepatic triglyceride synthesis used a similar approach with D5-glycerol to trace its incorporation into very low-density lipoprotein (VLDL)-triglycerides. nih.gov The findings revealed that inhibiting DGAT2 significantly reduced the incorporation of the labeled glycerol, indicating its primary role in this process. nih.gov
Table 1: Research Findings on Lipid Biosynthesis using Stable Isotope Labeling
| Labeled Compound | Model System | Key Finding | Reference |
| D5-glycerol | Mice | DGAT2 inhibition significantly reduced the incorporation of D5-glycerol into VLDL-triglycerides. | nih.gov |
| 13C3-D5-glycerol | HepG2 cells | Synthesis of triglycerides from this labeled glycerol was primarily mediated by DGAT2. | nih.gov |
Investigation of Glycerolipid Turnover and Dynamics
Glycerolipid turnover, the continuous synthesis and degradation of glycerolipids, is a dynamic process crucial for maintaining cellular homeostasis. Stable isotope tracers like this compound are invaluable for quantifying the rates of these processes. By measuring the rate of incorporation and subsequent disappearance of the deuterium label from different lipid pools, researchers can calculate the turnover rates of specific glycerolipids.
This dynamic information is critical for understanding how various physiological and pathological conditions affect lipid metabolism. For example, such studies can reveal how diet, disease, or therapeutic interventions alter the balance between lipid synthesis and breakdown.
Isotopic Labeling for Fluxomics and Metabolic Network Analysis
Metabolic flux analysis, or fluxomics, aims to quantify the rates of all metabolic reactions within a biological system. Isotopic labeling is a cornerstone of this field. By introducing a labeled substrate like this compound and analyzing the distribution of the label throughout the metabolic network, researchers can build comprehensive models of cellular metabolism.
These models provide a systems-level understanding of how different metabolic pathways are interconnected and regulated. For example, data from tracer studies with labeled glycerolipids can be integrated into larger metabolic network models to understand how perturbations in lipid metabolism affect other cellular processes, such as energy production or signaling. This approach allows for a holistic view of cellular function and can help identify key nodes in the metabolic network that could be targeted for therapeutic intervention.
Biophysical and Structural Investigations of Lipid Systems Utilizing Deuterated Glycerol Analogues
Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy in Membrane Studies
Deuterium (²H) NMR spectroscopy is a highly effective method for probing the orientation and dynamics of molecules within lipid bilayers. nih.gov The quadrupolar splitting observed in ²H NMR spectra is directly related to the average orientation and motional freedom of the C-²H bond vector, providing a sensitive measure of molecular order and dynamics within the membrane.
The introduction of deuterated lipid analogues into model membranes allows for the detailed investigation of how proteins influence the behavior of surrounding lipids. nih.gov By selectively deuterating specific positions on the lipid molecule, such as the glycerol (B35011) backbone in 1,2-O-Dioctadecyl-sn-glycerol-d5, researchers can monitor changes in the local lipid environment upon the introduction of a membrane protein. researchgate.net
Early studies using ²H NMR on reconstituted systems of cytochrome c oxidase in membranes containing specifically deuterated lipids revealed the presence of two distinct lipid environments. nih.gov One environment resembled that of the pure lipid bilayer, while the other, termed the "boundary lipid" layer, exhibited more restricted motion due to its direct interaction with the protein surface. nih.gov This seminal work demonstrated that proteins induce a local ordering of adjacent lipid molecules, with a slow exchange rate (slower than 10³ per second) between the free and protein-associated lipid pools. nih.gov
Molecular dynamics simulations have further complemented these experimental findings by providing an atomistic view of lipid-protein interactions. nih.govacs.org These simulations have highlighted the importance of specific interactions, such as those between tryptophan residues of a protein and the glycerol moiety of the lipid bilayer, in stabilizing the protein-membrane interface. nih.gov
Table 1: Representative Research Findings on Lipid-Protein Interactions using Deuterated Analogues
| Protein Studied | Deuterated Lipid Analogue | Key Finding |
|---|---|---|
| Cytochrome c oxidase | 1-(16,16,16-trideuteropalmitoyl)-2-palmitoleoyl phosphatidylcholine | Evidence of a "boundary lipid" layer with restricted motion induced by the protein. nih.gov |
| Gramicidin A' | Acyl chain deuterated phosphatidylcholines | Minimal perturbation of lipid bilayer order by the peptide. |
Deuterated glycerol analogues are also crucial for elucidating the complex dynamics and organization of lipid membranes. researchgate.net ²H NMR studies have shown that the hydrocarbon chains of lipids in the liquid-crystalline phase exhibit a characteristic "order parameter plateau" near the glycerol backbone, with increasing motional freedom towards the terminal methyl groups. The deuteration of the glycerol backbone in this compound allows for direct probing of the dynamics in this critical interfacial region of the membrane.
Studies on model raft-forming ternary mixtures, often composed of a saturated sphingomyelin (B164518), an unsaturated phosphatidylcholine, and cholesterol, have utilized site-specifically deuterated lipids to simultaneously observe the distinct dynamics of the liquid-ordered (Lo) and liquid-disordered (Ld) domains. nih.gov These experiments have revealed that the acyl chain order within the Lo phase of the ternary mixture is nearly identical to that in a binary mixture of the sphingomyelin and cholesterol, suggesting that the fundamental packing properties are retained in more complex systems. nih.gov Furthermore, this approach allows for the direct determination of the mole fraction of each lipid component within the coexisting domains, offering a more straightforward analysis compared to traditional phase diagram tie-line methods. nih.gov
The physical properties of lipid bilayers, including the conformation of the headgroup and the order of the hydrophobic interior, can be influenced by various molecules. For instance, studies have shown that polyhydroxyl compounds like trehalose (B1683222) can have a small ordering effect on the membrane interior, while ethylene (B1197577) glycol induces disorder. nih.gov The use of deuterated lipids in such studies provides a sensitive measure of these perturbations.
Neutron Scattering Techniques for Structural Characterization
Neutron scattering is a powerful technique for determining the structure of biological macromolecules and assemblies. ill.eu Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei, and their scattering power varies between isotopes. wikipedia.org This property makes neutron scattering particularly well-suited for studying lipid-containing systems, where the strategic use of deuterium labeling can provide unparalleled structural detail. ansto.gov.au
Small-angle neutron scattering (SANS) is used to study the structure of materials on a scale of 1 to 100 nanometers, making it ideal for investigating the size, shape, and organization of lipid vesicles, nanodiscs, and other self-assembled lipid structures. wikipedia.orgornl.gov Neutron reflectivity, on the other hand, provides high-resolution information about the structure of surfaces and interfaces, such as lipid monolayers and supported bilayers.
SANS experiments on binary mixtures of lipids have been used to study the structure and composition of the resulting assemblies. nist.gov For example, mixtures of a long-chain lipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and a short-chain lipid like 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC) can form bicelles, which are valuable model membrane systems. nist.gov By using deuterated lipids, the scattering contrast can be manipulated to highlight different components of the system.
A study combining SANS, calorimetry, and densitometry on a mixture of tail-deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (dDPPC) and 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) demonstrated the ability to detect phase separation and characterize the resulting domain structure. nih.gov The analysis of the SANS data revealed irregular, dendrite-like domains, and the characteristic size of these domains was found to decrease with increasing temperature. nih.gov
The significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm) is the basis for the contrast variation method in neutron scattering. wikipedia.org By selectively deuterating specific molecules or parts of molecules, their visibility to neutrons can be enhanced or suppressed.
A key application of this principle is "contrast matching," where the scattering length density of a particular component is matched to that of the solvent (often a mixture of H₂O and D₂O). nih.gov This effectively renders the matched component "invisible" to neutrons, allowing the scattering from the remaining components of the system to be isolated and studied. For instance, using a deuterated lipid like this compound in a nanodisc, the lipid belt can be contrast-matched to the solvent, enabling the focused study of a reconstituted membrane protein. ansto.gov.au
The development of "matchout-deuterated" cholesterol, where the deuterium labeling is designed to match the scattering length density of a specific solvent composition, has opened up new avenues for studying the role of cholesterol in membrane structure and its interaction with other membrane components. nih.gov This approach, in combination with deuterated phospholipids (B1166683), allows for detailed investigations into the regulation of membrane protein function by cholesterol and the dynamics of lipid exchange. ansto.gov.aunih.gov
Table 2: Neutron Scattering Lengths of Relevant Elements
| Element | Scattering Length (fm) |
|---|---|
| Hydrogen (¹H) | -3.74 |
| Deuterium (²H) | 6.67 |
| Carbon (¹²C) | 6.65 |
| Oxygen (¹⁶O) | 5.80 |
| Nitrogen (¹⁴N) | 9.36 |
Emerging Research Paradigms and Future Directions for 1,2 O Dioctadecyl Sn Glycerol D5 Research
Integration of 1,2-O-Dioctadecyl-sn-glycerol-d5 in Multi-Omics Research Frameworks
The integration of this compound into multi-omics research frameworks, which simultaneously study the genome, proteome, metabolome, and lipidome, is providing a more holistic understanding of complex biological systems. In lipidomics, a key component of multi-omics, this deuterated standard is crucial for the accurate quantification of ether lipids. nih.govmdpi.com
Recent studies have highlighted the importance of ether lipids in various biological processes and diseases. nih.govnih.gov For instance, research in Caenorhabditis elegans has shown that ether lipid biosynthesis can extend lifespan. nih.govelifesciences.org Furthermore, alterations in ether lipid metabolism have been linked to cancer progression, with some studies suggesting that ether lipids could be a therapeutic target. mdpi.combiorxiv.org The use of this compound as an internal standard in these studies allows for the precise measurement of changes in ether lipid profiles, which is essential for understanding their role in these complex biological phenomena. nih.govclearsynth.com
The ability to accurately quantify specific lipid species is critical for integrating lipidomics data with other 'omics' datasets. For example, by correlating changes in the lipidome with alterations in the transcriptome and proteome, researchers can build more comprehensive models of cellular function and disease pathogenesis.
Development of Novel Deuterated Analytical Standards and Methodologies
The use of deuterated internal standards, such as this compound, is a cornerstone of quantitative mass spectrometry. clearsynth.com These standards are essential for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of results. nih.gov The development of new deuterated standards and analytical methods is an active area of research, driven by the need to analyze an ever-expanding range of lipids and other metabolites. nih.govnih.gov
One of the key advantages of using deuterated standards is their ability to be distinguished from their non-deuterated counterparts by mass spectrometry, while behaving almost identically during chromatographic separation. clearsynth.com This allows for precise quantification across a wide dynamic range.
Future developments in this area are likely to focus on the synthesis of a wider variety of deuterated lipid standards, including those for rare or novel lipid species. Additionally, there is a continuous effort to improve the analytical methodologies to enhance sensitivity, specificity, and throughput.
Future Prospects for Deuterated Ether Lipids in Advanced Systems Biology Research
The study of deuterated ether lipids like this compound holds significant promise for advanced systems biology research. By tracing the metabolism of these labeled compounds in living organisms, scientists can gain unprecedented insights into the dynamics of lipid metabolism in health and disease. nih.gov
Systems biology aims to understand the complex interactions within biological systems. mdpi.com Ether lipids are known to be involved in a variety of cellular processes, including membrane structure, signaling, and protection against oxidative stress. nih.govnih.gov Dysregulation of ether lipid metabolism has been implicated in a range of conditions, including neurodegenerative diseases, cancer, and metabolic disorders. nih.govelsevierpure.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,2-O-Dioctadecyl-sn-glycerol-d5, and what purity levels are achievable under optimized conditions?
- Methodology : Synthesis typically involves etherification of glycerol derivatives with deuterated octadecyl chains. A common approach uses protecting groups (e.g., trityl or benzyl) to selectively modify the sn-1 and sn-2 positions, followed by catalytic hydrogenation for deprotection. Purification via column chromatography (silica gel) or recrystallization yields >98% purity, as confirmed by HPLC and NMR . Isotopic purity (d5 labeling) is verified using mass spectrometry (MS) and deuterium NMR .
Q. How can researchers characterize the structural integrity and isotopic purity of this compound using modern analytical techniques?
- Methodology :
- NMR : H and C NMR identify non-deuterated impurities, while H NMR confirms deuterium incorporation at specific positions .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) detects molecular ion peaks at m/z 762.178 (CHNOP) with deuterium enrichment patterns .
- FTIR : Absence of OH stretches (3200–3600 cm) confirms complete etherification .
Q. What are the primary applications of this compound in membrane model systems?
- Methodology : The compound is used to study lipid bilayer dynamics due to its stable ether linkages and deuterated chains. Applications include:
- Membrane Fluidity : Deuterium quadrupolar splitting in H NMR reveals phase transitions and lateral packing .
- Lipid Raft Mimetics : Incorporation into sphingomyelin/cholesterol mixtures mimics raft domains for studying protein-lipid interactions .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for scalability while maintaining stereochemical purity?
- Methodology :
- Stereoselective Etherification : Use chiral catalysts (e.g., Sharpless-type) to enhance sn-glycerol specificity .
- Flow Chemistry : Continuous processing reduces side reactions and improves yield (>90%) .
- Quality Control : In-line FTIR and LC-MS monitor reaction progress and intermediate purity .
Q. What experimental design considerations are critical when using this compound in membrane fluidity studies, particularly regarding temperature variations and lipid composition?
- Methodology :
- Temperature Gradients : Use differential scanning calorimetry (DSC) to identify phase transition temperatures (Tm) and ensure experiments are conducted above/below Tm for fluid/gel phase analysis .
- Lipid Ratios : Maintain a 1:1 molar ratio with cholesterol in raft studies to avoid non-physiological phase separations .
- Deuterium Depletion : Account for isotopic effects on Tm (ΔTm ≈ 0.5–1.0°C) via control experiments with non-deuterated analogs .
Q. How should researchers address contradictory data regarding the chemical stability of this compound under different storage conditions?
- Methodology :
- Accelerated Stability Testing : Store samples at 4°C, -20°C, and room temperature for 6–12 months. Monitor degradation via HPLC and H NMR (appearance of hydroxyl or carbonyl peaks) .
- Oxidative Protection : Argon/vacuum sealing and antioxidant additives (e.g., BHT) prevent chain oxidation in long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
